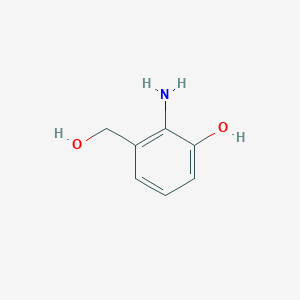

2-Amino-3-(hidroximetil)fenol

Descripción general

Descripción

Remitch, conocido químicamente como clorhidrato de nalfurafina, es un medicamento antipruriginoso (antipicazón) utilizado principalmente para tratar el prurito urémico en personas con enfermedad renal crónica que se someten a hemodiálisis . Es un agonista altamente selectivo del receptor opioide kappa, lo que significa que se dirige específicamente y activa los receptores opioides kappa en el cuerpo .

Aplicaciones Científicas De Investigación

El clorhidrato de nalfurafina tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar los agonistas selectivos del receptor opioide kappa.

Biología: Ayuda a comprender el papel de los receptores opioides kappa en varios procesos fisiológicos.

Medicina: Se utiliza principalmente para tratar el prurito urémico en pacientes en hemodiálisis.

Industria: Se utiliza en la industria farmacéutica para el desarrollo de medicamentos antipruriginosos.

Mecanismo De Acción

El clorhidrato de nalfurafina ejerce sus efectos activando selectivamente los receptores opioides kappa (KOR) en el sistema nervioso central . Esta activación conduce a la modulación de la liberación de neurotransmisores, lo que ayuda a aliviar la picazón. A diferencia de otros agonistas de KOR, la nalfurafina no produce efectos alucinógenos, lo que la convierte en una opción más segura para los pacientes .

Compuestos Similares:

Naltrexona: Un antagonista opioide del que se deriva la nalfurafina.

Butorfanol: Otro agonista del receptor opioide kappa utilizado para el alivio del dolor.

Pentazocina: Un opioide agonista-antagonista mixto utilizado para el manejo del dolor.

Unicidad del Clorhidrato de Nalfurafina: El clorhidrato de nalfurafina es único debido a su alta selectividad y potencia para los receptores opioides kappa, lo que le permite aliviar eficazmente el prurito sin causar efectos secundarios significativos como alucinaciones . Esto lo convierte en un medicamento valioso para pacientes con enfermedad renal crónica que se someten a hemodiálisis.

Análisis Bioquímico

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-3-(hydroxymethyl)phenol can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation processes. Long-term studies have shown that phenolic compounds can have sustained effects on cellular function, including prolonged antioxidant activity and modulation of gene expression . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of 2-Amino-3-(hydroxymethyl)phenol vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At high doses, it can have toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels. These findings highlight the importance of careful dosage selection in experimental studies.

Metabolic Pathways

2-Amino-3-(hydroxymethyl)phenol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. Phenolic compounds are typically metabolized through phase I and phase II reactions, involving oxidation, reduction, and conjugation processes . Enzymes such as cytochrome P450 oxidases play a crucial role in the initial oxidation of phenolic compounds, followed by conjugation with glucuronic acid or sulfate by transferase enzymes. These metabolic pathways influence the compound’s bioavailability and activity within the body.

Transport and Distribution

The transport and distribution of 2-Amino-3-(hydroxymethyl)phenol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving membrane-bound transporters . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of 2-Amino-3-(hydroxymethyl)phenol within tissues can vary depending on the presence of these transporters and binding proteins.

Subcellular Localization

The subcellular localization of 2-Amino-3-(hydroxymethyl)phenol is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, based on its chemical properties and interactions with cellular machinery . The localization of 2-Amino-3-(hydroxymethyl)phenol can affect its activity and function, as different cellular compartments provide distinct microenvironments for biochemical reactions.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El clorhidrato de nalfurafina se sintetiza a través de una serie de reacciones químicas que comienzan con la naltrexona, un antagonista opioide . La síntesis implica modificaciones estructurales a la naltrexona para mejorar su selectividad y potencia para los receptores opioides kappa .

Métodos de Producción Industrial: La producción industrial del clorhidrato de nalfurafina implica el aprovechamiento de la tecnología avanzada de recubrimiento de películas para crear tabletas de desintegración oral . Esta tecnología asegura una mejor protección contra la luz, baja friabilidad, extensibilidad avanzada y rápida disolución, lo que hace que el medicamento sea fácil de administrar con o sin agua .

Análisis De Reacciones Químicas

Tipos de Reacciones: El clorhidrato de nalfurafina experimenta varias reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica la sustitución de un átomo o grupo de átomos por otro.

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de aluminio y litio. Las reacciones suelen ocurrir bajo condiciones controladas, como temperaturas y niveles de pH específicos.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen varios intermediarios que se procesan posteriormente para producir el producto final, el clorhidrato de nalfurafina.

Comparación Con Compuestos Similares

Naltrexone: An opioid antagonist from which nalfurafine is derived.

Butorphanol: Another kappa opioid receptor agonist used for pain relief.

Pentazocine: A mixed agonist-antagonist opioid used for pain management.

Uniqueness of Nalfurafine Hydrochloride: Nalfurafine hydrochloride is unique due to its high selectivity and potency for kappa opioid receptors, which allows it to effectively alleviate pruritus without causing significant side effects like hallucinations . This makes it a valuable medication for patients with chronic kidney disease undergoing hemodialysis.

Propiedades

IUPAC Name |

2-amino-3-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c8-7-5(4-9)2-1-3-6(7)10/h1-3,9-10H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWBMEJBHIZHNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20618363 | |

| Record name | 2-Amino-3-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18274-82-3 | |

| Record name | 2-Amino-3-hydroxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18274-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B97931.png)